

Spectroscopic Profile of Dicyclohexylmethanol: A Technical Guide

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Compound of Interest

Compound Name: *Dicyclohexylmethanol*

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This technical guide provides a comprehensive overview of the spectroscopic data for **dicyclohexylmethanol** (CAS No. 4453-82-1), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for each spectroscopic technique are also provided to ensure reproducibility and aid in method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ^1H and ^{13}C NMR data for **dicyclohexylmethanol**, providing insights into its proton and carbon environments.

^1H NMR Data

Table 1: ^1H NMR Chemical Shifts and Coupling Constants for **Dicyclohexylmethanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.25	d	1H	CH-OH
1.0 - 2.0	m	22H	Cyclohexyl H
1.65	s	1H	O-H

Data obtained in CDCl₃ on a Varian A-60 instrument.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for **Dicyclohexylmethanol**

Chemical Shift (δ) ppm	Assignment
77.9	CH-OH
42.6	Cyclohexyl CH
29.5	Cyclohexyl CH ₂
26.6	Cyclohexyl CH ₂
26.2	Cyclohexyl CH ₂

Data obtained in Chloroform-d with TMS as a reference on a Varian CFT-20 spectrometer.^[1]

Experimental Protocol: NMR Spectroscopy

A sample of **dicyclohexylmethanol** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

- ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer, such as a Varian A-60. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on a spectrometer, for instance, a Varian CFT-20. To enhance the signal of the low-abundance ¹³C isotope, a larger number

of scans and a longer relaxation delay are typically employed.^[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

Table 3: Characteristic IR Absorption Bands for **Dicyclohexylmethanol**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3380 (broad)	O-H stretch (alcohol)
2920, 2850	C-H stretch (aliphatic)
1450	C-H bend (aliphatic)
1060	C-O stretch (alcohol)

Data obtained from a KBr wafer sample.^[2]

Experimental Protocol: FTIR Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum of **dicyclohexylmethanol** can be obtained using the KBr pellet method.^[2]

- A small amount of **dicyclohexylmethanol** is finely ground with spectroscopic grade potassium bromide (KBr).
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet is placed in the sample holder of an FTIR spectrometer.
- The spectrum is recorded over a typical range of 4000-400 cm⁻¹, with a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrometry Data

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **Dicyclohexylmethanol**

m/z	Relative Abundance	Proposed Fragment
196	Low	$[M]^+$ (Molecular Ion)
178	Moderate	$[M - H_2O]^+$
113	High	$[C_8H_{17}]^+$
95	Base Peak	$[C_7H_{11}]^+$
83	High	$[C_6H_{11}]^+$ (Cyclohexyl cation)
55	High	$[C_4H_7]^+$

Data obtained via GC-MS with electron ionization.[\[2\]](#)

Experimental Protocol: Mass Spectrometry

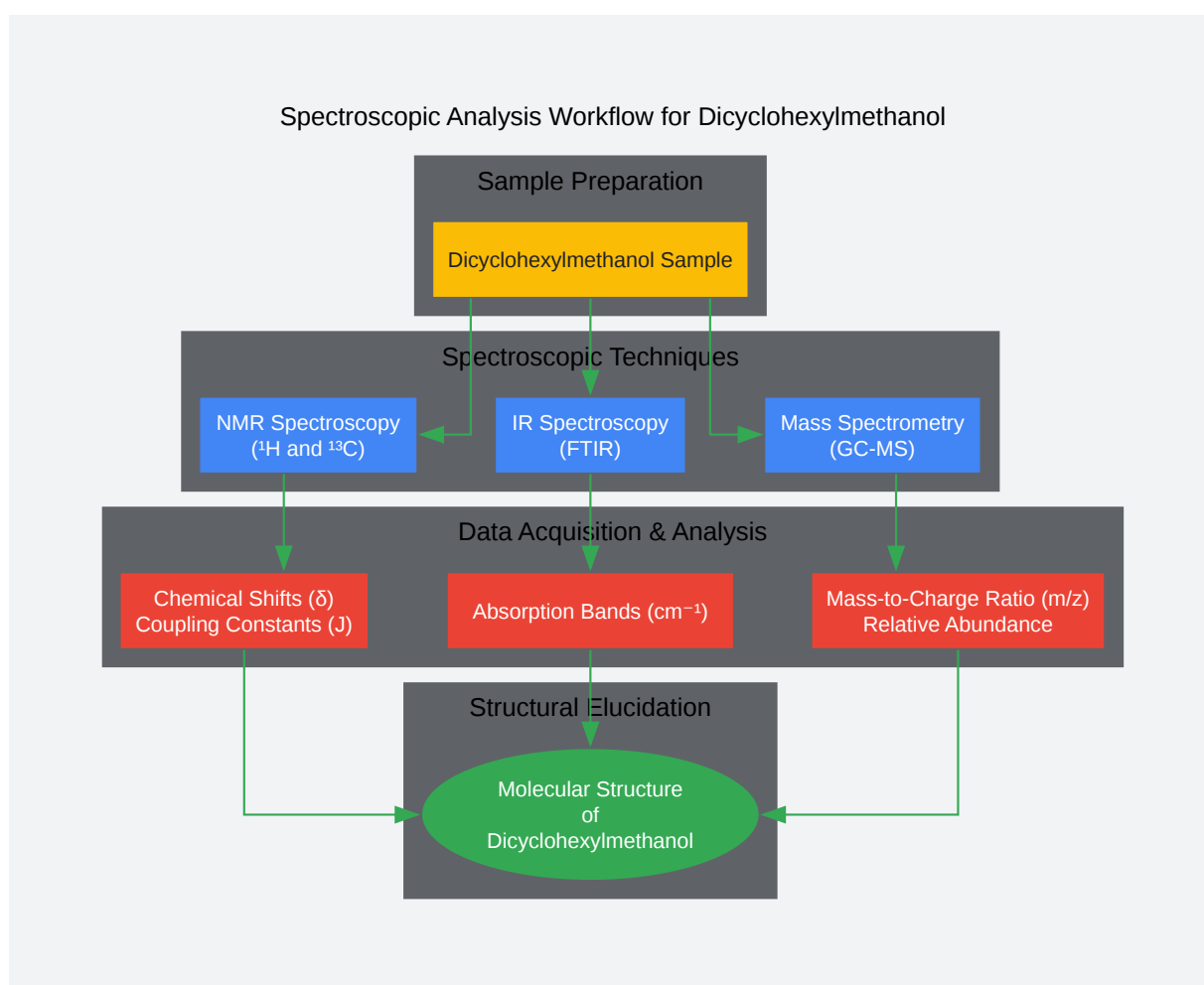
The mass spectrum of **dicyclohexylmethanol** is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI).

- A dilute solution of **dicyclohexylmethanol** in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.
- The solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent.
- The separated **dicyclohexylmethanol** enters the mass spectrometer, where it is ionized by a beam of high-energy electrons (typically 70 eV).

- The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **dicyclohexylmethanol**.



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Caption: General workflow for the spectroscopic analysis of **dicyclohexylmethanol**.

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References

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